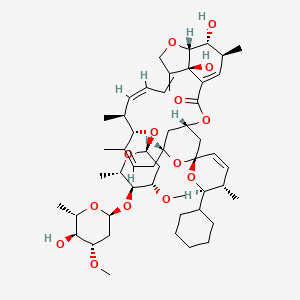

(4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectinA1a

説明

Synthesis Analysis

Doramectin's synthesis involves mutational biosynthesis, where it was selected as the most effective compound in a series of novel avermectins. Its primary in vivo antiparasitic activity was evaluated using models such as the rat Trichostrongylus colubriformis and the rabbit Psoroptes cuniculi, where it performed favorably relative to other compounds in the ivermectin series. Extensive evaluation in cattle also confirmed its efficacy against various parasites when administered subcutaneously (Goudie et al., 1993). Additionally, enantiospecific syntheses of spiroacetal moieties of avermectins, including A1a, have been achieved, highlighting the compound's complex synthesis process (Baker, Head, & Swain, 1988).

科学的研究の応用

Subheading Environmental Implications of Macrocyclic Lactones

Macrocyclic lactones (MLs), including avermectins like (4S)-25-cyclohexyl-2,3-didehydro-5-O-demethyl-25-de(1-methylpropyl)-3,4-dihydro-avermectin A1a, have been extensively studied for their ecotoxicological effects on terrestrial and aquatic environments. These compounds, derived from soil micro-organisms, are widely used in veterinary medicine and agriculture. However, their extensive use has raised concerns about their environmental impact, especially on non-target organisms like invertebrates and plants. Studies have highlighted that MLs, particularly ivermectin, abamectin, doramectin, and moxidectin, can significantly affect larval instars of invertebrates, leading to high concern regarding their environmental safety. Furthermore, recent research indicates that susceptibility to MLs varies with the life cycle stage of invertebrates, and the timing of ML application can mitigate its impact on non-target species. This comprehensive understanding is critical for developing strategies to minimize the environmental risks associated with the use of MLs while maintaining their beneficial roles in agriculture and veterinary medicine (Lumaret et al., 2012).

Potential Antitumor Effects

Subheading Antitumor Mechanisms of Avermectins

Avermectins, including derivatives like ivermectin, have shown promising antitumor effects in various studies. Ivermectin, in particular, has been observed to induce cell death in cancer cell lines through mechanisms like PAK1-mediated cytostatic autophagy, caspase-dependent apoptosis, and immunogenic cell death. These effects are mediated through the modulation of multiple pathways, including the WNT-TCF, Hippo, and Akt/mTOR pathways. Furthermore, ivermectin has been found to affect the growth and proliferation of cancer cells through its functions as an RNA helicase, a small-molecule mimetic of the surface-induced dissociation peptide, an activator of chloride channel receptors, and an inducer of mitochondrial dysfunction and oxidative stress. Its ability to induce the multidrug resistance protein, exert anti-mitotic activity, target angiogenesis, and inhibit cancer stem-like cells adds to its potential as an antitumor agent. These diverse mechanisms underline the therapeutic potential of avermectins in cancer treatment, warranting further clinical trials to fully understand and harness their antitumor properties (Liu et al., 2020).

Genotoxic and Cytotoxic Effects

Subheading Genotoxicity and Cytotoxicity Insights

Studies focusing on the genotoxic and cytotoxic effects of avermectins, particularly abamectin and ivermectin, provide valuable insights into the safety profile of these compounds. Despite their widespread use in veterinary, human medicine, and agriculture, the evidence regarding their genotoxicity and cytotoxicity is not fully conclusive. Both compounds have not shown gene mutations in bacterial or mammalian cells, and their clastogenic effects are not clearly established. However, reports indicate that they can induce single DNA-strand breaks in vitro and inhibit cell growth in vitro and in vivo. Given the similarities in genotoxicity and cytotoxicity exerted by both antibiotics and the classification of Abamectin as a class II toxicity pesticide by the EPA, a reconsideration for a further hazard evaluation of Ivermectin by international regulatory agencies is strongly recommended. This review underscores the need for a balanced approach in utilizing these compounds, taking into account their beneficial effects and potential risks (Molinari et al., 2010).

作用機序

Target of Action

Similar compounds such as itraconazole mediate their antifungal activity by inhibiting14α-demethylase , a fungal cytochrome P450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .

Mode of Action

Based on the information about similar compounds, we can infer that it might interact with its targets by forming a complex with the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately inhibiting cell growth .

Biochemical Pathways

It can be inferred that the compound might interfere with theergosterol biosynthesis pathway in fungi, given its potential inhibition of the 14α-demethylase enzyme . This disruption can lead to a deficiency of ergosterol, an essential component of fungal cell membranes, thereby affecting the integrity and function of the cell membrane .

Pharmacokinetics

Similar compounds like itraconazole exhibitnon-linear pharmacokinetics and accumulate in plasma during multiple dosing . The compound reaches peak plasma concentrations within 2 to 5 hours following oral administration .

Result of Action

Based on the potential mode of action, it can be inferred that the compound might lead to alterations in the fungal cell membrane due to the disruption of ergosterol synthesis . This could result in inhibited cell growth and potentially cell death .

特性

IUPAC Name |

(2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29-33,35-36,38-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12-,28-17-,34-16?/t27-,29-,30-,31-,32-,35+,36-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOJDURAMSCPBY-BSRNKLFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(=CC(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C2CO[C@H]3[C@@]2(C(=C[C@@H]([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H74O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

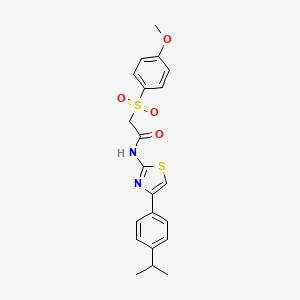

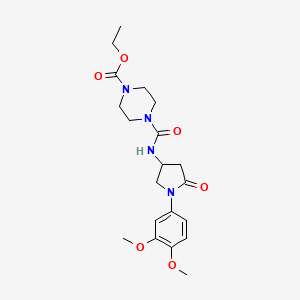

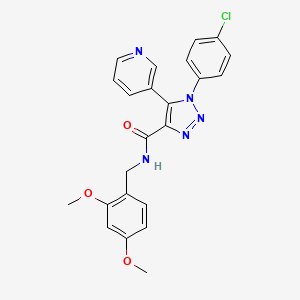

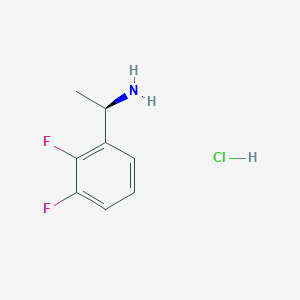

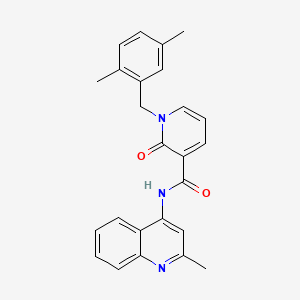

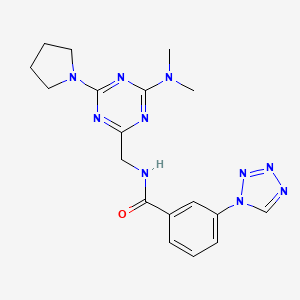

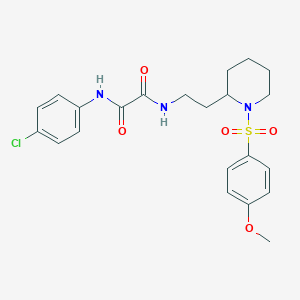

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)